The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone is a synthetic organic molecule that belongs to the class of azetidines and contains a triazole moiety. Its unique structure gives it potential applications in various scientific fields, particularly in medicinal chemistry and material science. The compound is characterized by its specific molecular formula, which is , and a molecular weight of approximately 292.13 g/mol .
This compound can be classified under heterocyclic compounds due to the presence of nitrogen-containing rings (the triazole and azetidine). It is registered under the Chemical Abstracts Service with the CAS number 2192745-49-4 . The presence of bromine in its structure classifies it as a brominated compound, which may enhance its reactivity and biological activity.
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone typically involves multi-step organic reactions. A common method is the Huisgen 1,3-dipolar cycloaddition, where azides react with alkynes to form triazoles. The azetidine ring can be synthesized from appropriate precursors through cyclization reactions.
The molecular structure of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone features:
The compound's structural data can be represented using SMILES notation: C(C(=O)N1CCN(N=N1)C1=CC=C(S1)C=C1Br), which provides insights into its connectivity and functional groups .
The compound can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for this compound, particularly in biological contexts, may involve interaction with specific enzymes or receptors. The triazole moiety is known for its ability to coordinate with metal ions in biological systems, potentially influencing enzyme activity.
Studies suggest that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. Further research is necessary to elucidate the precise mechanisms involved.
The compound is typically presented as a solid, with properties such as:
Key chemical properties include:
The compound has potential applications in various fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7